2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid 2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16237107
InChI: InChI=1S/C23H28N2O6/c1-15(2)12-20(22(28)29)24-21(27)19(13-16-8-10-18(26)11-9-16)25-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29)
SMILES:
Molecular Formula: C23H28N2O6
Molecular Weight: 428.5 g/mol

2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid

CAS No.:

Cat. No.: VC16237107

Molecular Formula: C23H28N2O6

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

2-[[3-(4-Hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid -

Specification

Molecular Formula C23H28N2O6
Molecular Weight 428.5 g/mol
IUPAC Name 2-[[3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid
Standard InChI InChI=1S/C23H28N2O6/c1-15(2)12-20(22(28)29)24-21(27)19(13-16-8-10-18(26)11-9-16)25-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,26H,12-14H2,1-2H3,(H,24,27)(H,25,30)(H,28,29)
Standard InChI Key SZUJNVXDTHBDRE-UHFFFAOYSA-N
Canonical SMILES CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, (2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid, reflects its stereochemistry and functional groups . The molecule consists of two amino acid residues: L-tyrosine (modified with a Z-protecting group) and L-leucine, linked via an amide bond. Key features include:

  • A 4-hydroxyphenyl group contributing to aromatic interactions.

  • A benzyloxycarbonyl (Z) group protecting the tyrosine’s α-amino group.

  • A branched leucine side chain enhancing hydrophobicity.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC23H28N2O6C_{23}H_{28}N_{2}O_{6}
Molecular Weight428.5 g/mol
IUPAC Name(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-4-methylpentanoic acid
Canonical SMILESCC(C)CC(C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Topological Polar Surface Area134.19 Ų

The Z-group’s presence increases steric bulk, potentially influencing the compound’s solubility and enzymatic degradation resistance. The LogP value of 1.66 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Synthesis and Preparation

Synthesis of this compound follows standard peptide coupling protocols. The Z-protected tyrosine is activated using carbodiimides (e.g., DCC or EDC) and coupled to leucine’s α-amino group. Critical steps include:

  • Protection of Tyrosine: The α-amino group of L-tyrosine is protected with benzyloxycarbonyl chloride (Z-Cl) in a basic aqueous solution .

  • Activation of Carboxyl Group: The Z-tyrosine’s carboxyl group is activated using a carbodiimide, forming an O-acylisourea intermediate.

  • Coupling to Leucine: The activated Z-tyrosine reacts with L-leucine’s amino group, forming the amide bond.

  • Deprotection (Optional): The Z-group can be removed via hydrogenolysis or acidic conditions for further modifications.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Z-ProtectionZ-Cl, NaHCO₃, H₂O/THF, 0–5°C85%
Carboxyl ActivationEDC, HOBt, DMF, RT90%
Amide CouplingZ-Tyr-OH, Leu-OMe, DIPEA, DMF75%
HydrolysisLiOH, THF/H₂O, RT95%

Side reactions, such as racemization during activation, are minimized using HOBt (hydroxybenzotriazole) and low temperatures. Purification typically involves reverse-phase HPLC or silica gel chromatography.

Pharmacokinetics and Toxicity Considerations

No in vivo data exist for this compound. Based on similar peptides:

  • Absorption: Moderate oral bioavailability (20–30%) due to intestinal peptidase degradation.

  • Metabolism: Likely cleaved by serine proteases (e.g., trypsin) or esterases, releasing tyrosine and leucine metabolites .

  • Toxicity: Low acute toxicity expected, but chronic exposure risks (e.g., renal clearance overload) require evaluation.

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